3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETFZMGIGIIWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formamide or formic acid derivative under acidic or basic conditions.
Introduction of the 3,5-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with a 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Propylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a propylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form a hydroxyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in combating malaria. A series of compounds structurally related to thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antimalarial properties against Plasmodium falciparum and Plasmodium berghei. Specifically, modifications at the 4-position of the thieno[3,2-d]pyrimidine core have been shown to enhance activity against both erythrocytic and hepatic stages of these parasites. The introduction of various substituents has been crucial in maintaining or improving antiplasmodial activity while minimizing toxicity to host cells such as HepG2 liver cells .
Anticancer Potential
Thieno[3,2-d]pyrimidines are also being investigated for their anticancer properties. The structural framework allows for the development of compounds that can inhibit cancer cell proliferation through various mechanisms. Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly enhance the anticancer efficacy of these compounds .
Antibacterial Activity
There is growing evidence that thieno[3,2-d]pyrimidine derivatives possess antibacterial properties. A study focused on ticagrelor analogues demonstrated that slight modifications in their structure could lead to significant antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. This suggests that thieno[3,2-d]pyrimidines could serve as a scaffold for developing novel antibacterial agents with distinct mechanisms of action from traditional antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives has also been explored. Compounds exhibiting this scaffold have shown promise in reducing inflammation in various experimental models. Their ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases and conditions such as arthritis and colitis .
CNS Protective Agents
Research into the central nervous system (CNS) effects of thieno[3,2-d]pyrimidines suggests potential neuroprotective properties. These compounds may help mitigate neurodegenerative processes and could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. Studies are ongoing to elucidate the specific mechanisms through which these compounds exert their effects on neuronal health .
Case Studies and Research Findings
| Application | Compound Variants | Key Findings |
|---|---|---|
| Antimalarial | 4-substituted derivatives | Effective against P. falciparum and P. berghei |
| Anticancer | Various thienopyrimidines | Selective cytotoxicity against cancer cell lines |
| Antibacterial | Ticagrelor analogues | Activity against gram-positive bacteria |
| Anti-inflammatory | Diverse derivatives | Reduction in inflammation in experimental models |
| CNS Protection | Neuroprotective variants | Potential benefits in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK inhibitors.
Thieno[2,3-d]pyrimidine Derivatives: These compounds also have a thienopyrimidine core and exhibit similar biological activities.
Uniqueness
3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the 3,5-dimethylphenyl and propylsulfanyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16N2S2
- Molecular Weight : 284.41 g/mol
The compound features a thieno[3,2-d]pyrimidine core with a propylsulfanyl group and a dimethylphenyl substituent. These structural elements contribute to its unique biological activity.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidines exhibit a range of biological activities including antitumor, antibacterial, and antimalarial effects. The specific compound under review has shown promise in various studies:
Antitumor Activity
- Mechanism of Action : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells by disrupting cellular signaling pathways.
- Case Studies :
Antibacterial Activity
- In vitro Studies : The compound has been tested against several bacterial strains. Preliminary results suggest moderate antibacterial activity against Gram-positive bacteria.
- Comparison with Similar Compounds : Analogues of thieno[3,2-d]pyrimidines have shown varying degrees of antibacterial efficacy; slight modifications in structure can significantly alter activity .
Antimalarial Activity
- Efficacy Against Plasmodium : Research into related compounds indicates potential effectiveness against Plasmodium falciparum, the causative agent of malaria. The structural modifications at specific positions on the thienopyrimidine core have been linked to enhanced antimalarial activity .
Research Findings Summary Table
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, propylsulfanyl methylene at δ 3.1–3.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the thienopyrimidinone core .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .
How can researchers address discrepancies in reported biological activity data for thieno[3,2-d]pyrimidin-4-one derivatives?
Q. Advanced Research Focus
- Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays .
- Purity verification : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
- Structural analogs : Compare activity across derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify pharmacophore requirements .
Case Study : Inconsistent kinase inhibition data may arise from differential binding modes—use molecular docking to predict binding poses .
What strategies enhance target selectivity during structural modification of the thieno[3,2-d]pyrimidinone core?
Q. Advanced Research Focus
- Substituent engineering :
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and target affinity .
- Sulfanyl group optimization : Vary alkyl chain length (propyl vs. ethyl) to modulate lipophilicity and membrane permeability .
- Mechanistic studies : Perform kinetic assays (e.g., IC50 shifts under varying ATP concentrations) to distinguish competitive vs. allosteric inhibition .
Methodological Tip : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for selectivity profiling .
What are common synthetic challenges in introducing the propylsulfanyl moiety, and how are they resolved?
Q. Basic Research Focus
- Side reactions :
- Over-oxidation : Propylsulfanyl to sulfone derivatives—avoid peroxides in reaction mixtures .
- Nucleophilic displacement failures : Use stronger bases (e.g., NaH) to deprotonate thiol precursors .
- Purification : Remove unreacted thiols via aqueous extraction (pH 7–8) or activated charcoal treatment .
How can computational modeling predict the pharmacological profile of this compound?
Q. Advanced Research Focus
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to prioritize enzymes/receptors (e.g., kinases, GPCRs) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Validation : Cross-reference computational results with in vitro CYP inhibition assays .
What synthetic routes enable efficient scale-up for in vivo studies?
Q. Advanced Research Focus
- One-pot synthesis : Combine cyclization and substitution steps to reduce purification stages .
- Flow chemistry : Enhance reproducibility for temperature-sensitive steps (e.g., nitro group reduction) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste management .
How do structural analogs inform SAR for this compound?
Q. Advanced Research Focus
| Analog Substituent | Key Finding | Reference |
|---|---|---|
| 3,5-Dimethylphenyl | Enhanced hydrophobic interactions | |
| Trifluoromethylbenzyl | Improved metabolic stability | |
| Ethylsulfanyl | Reduced cytotoxicity vs. propyl | |
| SAR Insight : The 3,5-dimethylphenyl group optimizes target binding, while propylsulfanyl balances solubility and activity . |
What are best practices for handling air-sensitive intermediates during synthesis?
Q. Basic Research Focus
- Schlenk techniques : Use dual-manifold systems for anhydrous/anaerobic reactions .
- Stabilizing agents : Add 2,6-di-tert-butylpyridine to scavenge acidic byproducts .
- Storage : Store intermediates under argon at –20°C in amber vials .
How can researchers validate the mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 knockout : Confirm target dependency by testing activity in isogenic cell lines (e.g., EGFR-WT vs. EGFR-KO) .
- Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down interacting proteins .
- Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
